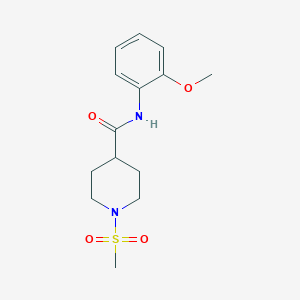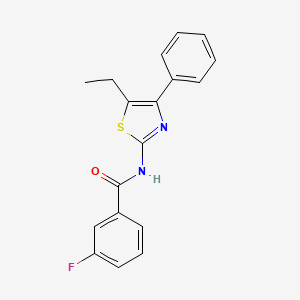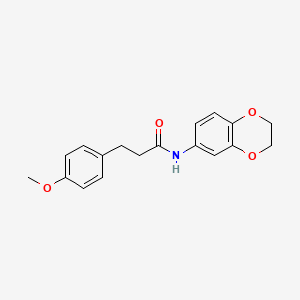![molecular formula C20H26N2O2 B5769522 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol acts as a selective antagonist of the dopamine D4 receptor. This receptor is primarily located in the prefrontal cortex and is involved in the regulation of cognitive and emotional processes. By blocking the dopamine D4 receptor, this compound can modulate the activity of the prefrontal cortex and improve cognitive and emotional function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce impulsivity, and decrease drug-seeking behavior. Additionally, this compound has been shown to modulate the activity of the prefrontal cortex and improve the function of the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on cognitive and emotional function. However, one limitation of using this compound is its potential for off-target effects. Researchers must be careful to control for these effects in their experiments.
Orientations Futures
There are a number of future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol. One area of interest is its potential use in treating other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Additionally, researchers are interested in exploring the molecular mechanisms underlying the effects of this compound on the prefrontal cortex and dopamine system. Finally, there is interest in developing more selective and potent dopamine D4 receptor antagonists for use in clinical settings.
Méthodes De Synthèse
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol can be synthesized using a variety of methods. One such method involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-(2-chloroethyl)-1-piperazine to form 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]ethylamine. This compound is then reacted with 5-methoxy-2-nitrophenol in the presence of a reducing agent to form this compound.
Applications De Recherche Scientifique
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. Additionally, this compound has been studied for its potential use in treating Parkinson's disease and depression.
Propriétés
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-4-5-16(2)19(12-15)22-10-8-21(9-11-22)14-17-6-7-18(24-3)13-20(17)23/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOYTGPFWZZYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)

![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)



![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
